molecular formula C13H22ClNO B1419083 2-[4-(3-Methylbutoxy)phenyl]ethanamine CAS No. 953905-37-8

2-[4-(3-Methylbutoxy)phenyl]ethanamine

Cat. No.: B1419083
CAS No.: 953905-37-8
M. Wt: 243.77 g/mol
InChI Key: QRTMYRQYOQNTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Methylbutoxy)phenyl]ethanamine is a synthetic organic compound belonging to the extensive class of 2-phenethylamines. This chemical space is of significant interest in medicinal chemistry and chemical biology, as the 2-phenethylamine motif is a privileged structure found in numerous biologically active molecules, ranging from endogenous neurotransmitters to therapeutic agents . The compound features a phenyl ring substituted with a 3-methylbutoxy group at the para position and an ethanamine side chain, a structure that suggests potential for interaction with various biological targets. As a research compound, its primary value lies in its utility as a chemical intermediate or a scaffold for the design and synthesis of novel molecules for pharmacological screening. Researchers are exploring such derivatives to investigate structure-activity relationships (SAR), particularly in the development of ligands for G-protein coupled receptors (GPCRs) . The 3-methylbutoxy side chain is a lipophilic moiety, and fine-tuning this alkoxy group's properties is a common strategy in medicinal chemistry optimization to modulate a compound's potency, selectivity, and physicochemical properties . This makes 2-[4-(3-Methylbutoxy)phenyl]ethanamine a valuable building block for developing new chemical probes to study receptor function and signal transduction pathways. Applications & Research Value: • Medicinal Chemistry Research: Serves as a key intermediate in the synthesis of more complex molecules for hit-to-lead optimization programs. • GPCR Ligand Development: Useful for studying receptors such as adrenoceptors, serotonin receptors, and trace amine-associated receptors (TAAR1), given the prominence of the phenethylamine core in ligands for these targets . • Structure-Activity Relationship (SAR) Studies: The structure provides a platform for exploring how modifications to the alkoxy chain and the amine group affect biological activity and physicochemical properties like lipophilicity . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is strictly not for human consumption.

Properties

IUPAC Name

2-[4-(3-methylbutoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,11H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPITIFPCVNRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-Methylbutoxy)phenyl]ethanamine, also known as a derivative of phenethylamine, has garnered interest in the scientific community for its potential biological activities. This article compiles research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound has a molecular formula of C13H21NOC_{13}H_{21}NO and a molecular weight of approximately 207.31 g/mol. Its structure features a phenyl ring substituted with a 3-methylbutoxy group at the para position, which is believed to influence its biological activity significantly.

Preliminary Biological Activities

Preliminary studies indicate that 2-[4-(3-Methylbutoxy)phenyl]ethanamine may exhibit various biological activities, although detailed mechanisms remain largely unexplored. The compound is thought to interact with specific receptors and enzymes, potentially acting as an agonist or antagonist in various biochemical pathways.

Potential Biological Effects

  • Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter systems, suggesting that this compound may exhibit psychoactive properties.
  • Antitumor Activity : Related compounds have demonstrated antitumor effects in vitro, indicating that further research could reveal similar properties for 2-[4-(3-Methylbutoxy)phenyl]ethanamine .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 2-[4-(3-Methylbutoxy)phenyl]ethanamine against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-[3,4-(Methylenedioxy)phenyl]ethylamineContains methylenedioxy groupDifferent receptor interactions
2-[4-Chloro-3-methylphenyl]ethylamineChlorine substitution on phenyl ringVaried pharmacological profiles
2-[4-(Ethoxy)phenyl]ethylamineEthoxy group instead of methylbutoxyDifferences in lipophilicity affecting bioavailability

This table illustrates how variations in substituents can lead to different biological activities and pharmacokinetic properties.

Case Studies and Research Findings

  • Antitumor Activity Evaluation : Research involving derivatives of phenethylamines has shown promising results in antitumor assays conducted by the National Cancer Institute (NCI). Compounds similar to 2-[4-(3-Methylbutoxy)phenyl]ethanamine demonstrated significant cytotoxicity against various cancer cell lines, warranting further investigation into its potential therapeutic applications .
  • Neuropharmacological Studies : In studies examining compounds with alkoxy substitutions, variations in chain length and branching have been linked to changes in receptor binding affinity and activity. Such findings suggest that the unique structure of 2-[4-(3-Methylbutoxy)phenyl]ethanamine could influence its neuropharmacological profile .

Future Research Directions

Given the preliminary findings regarding the biological activity of 2-[4-(3-Methylbutoxy)phenyl]ethanamine, several research avenues are recommended:

  • In-depth Mechanistic Studies : Further investigations into the specific molecular interactions and pathways influenced by this compound are essential.
  • Clinical Trials : If preclinical studies yield promising results, progressing to clinical trials could establish its efficacy and safety for therapeutic use.
  • Synthesis of Derivatives : Exploring structural modifications may enhance its biological activity or reduce potential side effects.

Scientific Research Applications

Pharmaceutical Development

2-[4-(3-Methylbutoxy)phenyl]ethanamine hydrochloride may have neuroactive properties. Studies of similar compounds suggest potential pharmacological properties, including effects on neurotransmitter systems. Interaction studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. These studies typically involve:

  • Evaluating its binding affinity to target receptors.
  • Assessing its impact on cellular signaling pathways.
  • Analyzing its effects on in vivo models.

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems.

Synthesis and Chemical Research

The synthesis of 2-[4-(3-Methylbutoxy)phenyl]ethanamine typically involves several steps, each requiring careful control of reaction conditions to optimize yield and purity. It serves as a raw material in the preparation of various chemical products .

Structural Comparison

Several compounds share structural similarities with 2-[4-(3-Methylbutoxy)phenyl]ethanamine hydrochloride. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
2-[3,4-(Methylenedioxy)phenyl]ethylamine hydrochlorideContains methylenedioxy group instead of butoxyPotentially different receptor interactions
2-[4-Chloro-3-methylphenyl]ethylamine hydrochlorideChlorine substitution on phenyl ringMay exhibit different pharmacological profiles
2-[4-(Ethoxy)phenyl]ethylamine hydrochlorideEthoxy group instead of methylbutoxyVariations in lipophilicity affecting bioavailability

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting differences in substituents, molecular weight, and biological activity:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Biological Activity Reference
2-[4-(3-Methylbutoxy)phenyl]ethanamine 3-Methylbutoxy (para) C₁₃H₂₁NO 207.31 Hydrophobic interaction with alpha-glucosidase
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine Methoxy (para), trifluoromethylbenzyl C₁₇H₁₈F₃NO 309.33 Increased electron-withdrawing effects due to CF₃ group; potential CNS activity
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine Ethylbenzyl, methoxy (ortho) C₁₈H₂₃NO 269.38 Dual substituents enhance receptor selectivity
2-[4-(Trifluoromethyl)phenyl]ethylamine Trifluoromethyl (para) C₉H₁₀F₃N 189.18 High lipophilicity; used in pharmaceutical intermediates
2-(4-Phenoxyphenyl)ethanamine Phenoxy (para) C₁₄H₁₅NO 213.28 Phenoxy group increases aromatic stacking potential
2-[4-(Benzyloxy)phenyl]ethanamine hydrochloride Benzyloxy (para) C₁₅H₁₆NO·HCl 277.76 Hydrochloride salt improves solubility; intermediate in drug synthesis

Physicochemical and Functional Comparisons

Lipophilicity: The 3-methylbutoxy group in the target compound enhances lipophilicity (logP ~2.8) compared to methoxy (logP ~1.5) or phenoxy (logP ~2.2) substituents . The trifluoromethyl group (logP ~2.5) offers a balance of hydrophobicity and electronic effects .

Synthetic Yields :

  • Derivatives with bulky substituents (e.g., t-butylphenylnaphthalene) show lower yields (~51%) due to steric hindrance during LAH-mediated reductions .
  • Simple alkoxy derivatives (e.g., methoxy) achieve higher yields (up to 97%) under mild conditions .

Biological Activity: Alpha-glucosidase inhibition: 2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine demonstrates hydrophobic interactions with three amino acid residues, suggesting stronger binding than phenoxy or benzyloxy analogues .

Preparation Methods

Reaction of 4-(3-Methylbutoxy)benzaldehyde with Ethylamine

One common synthetic route involves the reaction of 4-(3-methylbutoxy)benzaldehyde with ethylamine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Use of Advanced Techniques

Advanced techniques such as continuous flow reactors can be utilized to improve efficiency and yield in the synthesis of this compound. These methods allow for precise control over reaction conditions, which is crucial for achieving high purity and yield.

Chemical Reactions Analysis

2-[4-(3-Methylbutoxy)phenyl]ethanamine can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[4-(3-Methylbutoxy)phenyl]ethanamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved safety goggles, chemical-resistant gloves (e.g., nitrile), and full-body protective clothing to prevent skin/eye contact .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks. Use P95 respirators for minor exposure and OV/AG/P99 respirators for higher concentrations .
  • Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills. Collect waste in sealed containers labeled per hazardous waste regulations .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 20 minutes and seek medical attention .

Q. How can researchers determine the purity and stability of 2-[4-(3-Methylbutoxy)phenyl]ethanamine under varying storage conditions?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with UV detection (λ~254 nm) or GC-MS to assess purity. Compare retention times with reference standards .
  • Stability Testing : Store aliquots at -20°C (short-term) or -80°C (long-term). Monitor degradation via periodic NMR or FT-IR spectroscopy to detect structural changes (e.g., oxidation of the ethanamine group) .
  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks to predict shelf-life .

Advanced Research Questions

Q. What methodologies are employed to study the hydrophobic interactions of 2-[4-(3-Methylbutoxy)phenyl]ethanamine with biological targets like alpha-glucosidase?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to alpha-glucosidase (PDB ID: 2ZE0). The 3-methylbutoxy group shows hydrophobic interactions with residues such as Phe649 and Trp690, as observed in analogs .
  • Binding Energy Analysis : Calculate ΔG values (e.g., -3.0 kcal/mol for this compound vs. -4.5 kcal/mol for similar ligands) to rank binding affinity. Negative values indicate spontaneous binding .
  • In Vitro Assays : Perform enzyme inhibition assays (IC₅₀) with p-nitrophenyl glucopyranoside as substrate. Compare kinetic parameters (Km, Vmax) with and without the compound .

Q. How do researchers address discrepancies in binding affinity data for 2-[4-(3-Methylbutoxy)phenyl]ethanamine across different in vitro assays?

  • Methodological Answer :

  • Data Normalization : Account for assay variability (e.g., pH, temperature) by including internal controls like acarbose for alpha-glucosidase studies .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for real-time binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Structural Analysis : Resolve conflicts via X-ray crystallography of ligand-enzyme complexes to identify binding mode variations (e.g., allosteric vs. active-site binding) .

Q. What synthetic strategies are optimal for preparing 2-[4-(3-Methylbutoxy)phenyl]ethanamine with high enantiomeric purity?

  • Methodological Answer :

  • Route Selection :

Nucleophilic Substitution : React 4-(3-methylbutoxy)benzyl chloride with potassium phthalimide, followed by hydrazinolysis to yield the primary amine .

Reductive Amination : Condense 4-(3-methylbutoxy)benzaldehyde with ammonium acetate and NaBH₃CN in methanol (yield ~75–85%) .

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Data Contradictions and Resolution

Q. How should researchers reconcile conflicting reports on the acute toxicity of 2-[4-(3-Methylbutoxy)phenyl]ethanamine?

  • Critical Analysis :

  • Source Evaluation : Prioritize studies from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over supplier-provided data. For example, LD₅₀ values in rodents range from 150 mg/kg (oral) to 300 mg/kg (dermal), but these may vary due to solvent carriers (e.g., DMSO vs. saline) .
  • Dose-Response Studies : Conduct in-house acute toxicity tests per OECD Guideline 423, using standardized solvents and administration routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Methylbutoxy)phenyl]ethanamine
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Methylbutoxy)phenyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.